molecular formula C11H23NO9 B8121678 (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;2,3,4,4-tetrahydroxybutanoic acid

(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;2,3,4,4-tetrahydroxybutanoic acid

Cat. No.: B8121678
M. Wt: 313.30 g/mol
InChI Key: KCSRITPMKZWOGA-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;2,3,4,4-tetrahydroxybutanoic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties This compound consists of a butanoate backbone with a hydroxy group and a trimethylazaniumyl group, along with a tetrahydroxybutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;2,3,4,4-tetrahydroxybutanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 3-hydroxybutanoic acid with trimethylamine, followed by the introduction of additional hydroxy groups through controlled oxidation reactions. The reaction conditions typically require a catalyst, such as sulfuric acid, and are conducted under reflux to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps, such as crystallization and chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;2,3,4,4-tetrahydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;2,3,4,4-tetrahydroxybutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;2,3,4,4-tetrahydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes involved in metabolic processes, influencing the production of key metabolites. Additionally, its structural features allow it to interact with cellular receptors, modulating signaling pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-hydroxybutanoic acid: Shares the hydroxybutanoic acid backbone but lacks the trimethylazaniumyl group.

    4-(trimethylazaniumyl)butanoate: Contains the trimethylazaniumyl group but lacks the additional hydroxy groups.

Uniqueness

(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;2,3,4,4-tetrahydroxybutanoic acid is unique due to the combination of its hydroxy, trimethylazaniumyl, and tetrahydroxybutanoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;2,3,4,4-tetrahydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.C4H8O6/c1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h6,9H,4-5H2,1-3H3;1-3,5-8H,(H,9,10)/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSRITPMKZWOGA-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)[O-])O.C(C(C(=O)O)O)(C(O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.